Oxyresveratrol 3'-O-beta-D-glucopyranoside
Overview
Description
Oxyresveratrol 3'-O-beta-D-glucopyranoside, also known as OG, is a natural compound found in various plants, including grapes, mulberries, and peanuts. This compound has attracted significant attention from the scientific community due to its potential health benefits and therapeutic properties.
Scientific Research Applications
Chemical Composition and Natural Sources
Oxyresveratrol 3'-O-beta-D-glucopyranoside, a stilbene glucoside, is found in various natural sources. Kanchanapoom et al. (2002) identified it in the rhizomes of Schoenocaulon officinale, along with other related compounds (Kanchanapoom et al., 2002). Similarly, Qiu et al. (1996) isolated this compound from the root bark of Morus alba L. (Moraceae) (Qiu et al., 1996).
Biological Activities and Effects
- Neuroprotective Effects : Weber et al. (2012) studied oxyresveratrol's neuroprotective ability against traumatic brain injury, finding that it inhibited neuronal death in an in vitro trauma model (Weber et al., 2012).
- Metabolic Pathways in Humans : Hu et al. (2014) examined its glucuronidation kinetics in human liver and intestinal microsomes, identifying key metabolic pathways (Hu et al., 2014).
- Antioxidant and Hepatoprotective Effects : Choi et al. (2016) demonstrated oxyresveratrol's antioxidative and hepatoprotective effects, particularly against oxidative stress in liver cells (Choi et al., 2016).
Pharmacological Exploitation and Drug Delivery
- Glycosylation and Pharmacological Properties : Shimoda et al. (2020) discussed the glycosylation of oxyresveratrol to enhance water-solubility and bioavailability for pharmacological applications (Shimoda et al., 2020).
- Structural Modifications and Biological Activities : Chatsumpun et al. (2016) explored structural modifications of oxyresveratrol for various biological activities, including antioxidant and anti-inflammatory properties (Chatsumpun et al., 2016).
Therapeutic and Antimicrobial Effects
- Antibacterial and Antibiofilm Activities : Wu et al. (2020) reported on oxyresveratrol's antibacterial effect against Streptococcus mutans, showing reduced biofilm formation and acid production (Wu et al., 2020).
- Antioxidant and Anti-inflammatory Effects in Spinal Cord Injury : Du et al. (2017) found that oxyresveratrol mitigates inflammation and oxidative stress in a rat model of spinal cord injury (Du et al., 2017).
Mechanism of Action
Target of Action
The primary target of Oxyresveratrol 3’-O-beta-D-glucopyranoside is tyrosinase , an enzyme that catalyzes the oxidation of phenols . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
Oxyresveratrol 3’-O-beta-D-glucopyranoside acts as an inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols . This interaction results in a decrease in melanin production .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production . The downstream effect is a reduction in pigmentation, which can be beneficial in the treatment of hyperpigmentation disorders .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Oxyresveratrol 3’-O-beta-D-glucopyranoside’s action include the inhibition of tyrosinase activity and a subsequent decrease in melanin production . This can result in a lightening of skin color, making the compound a potential candidate for use in skin-whitening agents .
Safety and Hazards
When handling Oxyresveratrol 3’-O-β-D-glucopyranoside, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Oxyresveratrol 3’-O-β-D-glucopyranoside and related compounds have potential as skin-whitening agents . They may also have potential hypoglycemic properties . More research is needed to explore these potentials and to improve the unfavorable pharmacokinetic properties of oxyresveratrol, including low water solubility and poor oral availability and stability .
Biochemical Analysis
Biochemical Properties
Oxyresveratrol 3’-O-beta-D-glucopyranoside interacts with the enzyme tyrosinase, inhibiting its activity. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme’s activity, is 1.64 μM . This interaction is significant in the context of melanogenesis, the process responsible for the production of melanin, a pigment found in the skin, hair, and eyes .
Cellular Effects
The primary cellular effect of Oxyresveratrol 3’-O-beta-D-glucopyranoside is its impact on melanogenesis. By inhibiting tyrosinase, it reduces the production of melanin, potentially leading to skin-lightening effects . This could influence cell signaling pathways related to melanin production and have downstream effects on gene expression and cellular metabolism.
Molecular Mechanism
Oxyresveratrol 3’-O-beta-D-glucopyranoside exerts its effects at the molecular level primarily through its interaction with tyrosinase. It binds to this enzyme, inhibiting its activity and thereby reducing the production of melanin . This could also lead to changes in gene expression related to melanogenesis.
Metabolic Pathways
Given its interaction with tyrosinase, it likely plays a role in the metabolic pathways related to melanogenesis .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVPULXXVQLRT-CUYWLFDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144144 | |
Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144525-40-6 | |
Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144525-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding Oxyresveratrol 3'-O-beta-D-glucopyranoside in Schoenocaulon officinale?
A1: The identification of this compound in Schoenocaulon officinale alongside other stilbene and 2-arylbenzofuran glucosides contributes to the understanding of the phytochemical profile of this plant. [] This finding suggests potential chemotaxonomic relationships and can guide further research into the plant's biological activities and potential applications.
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